N-Hydroxy-5-norbornene-2,3-dicarboximide

Catalog No.
S568314
CAS No.
21715-90-2
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-5-norbornene-2,3-dicarboximide

CAS Number

21715-90-2

Product Name

N-Hydroxy-5-norbornene-2,3-dicarboximide

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

Synonyms

3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione; N-Hydroxy-5-norbornene-2,3-dicarboximide; 3,5-Dioxo-4-azatricyclo[5.2.1.02’6]dec-8-en-4-ol; HONB; N-Hydroxy-5-bicyclo[2.2.1]heptene-2,3-dicarboximide; N-Hydroxy-5-norbornene-2,3-d

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O
N-Hydroxy-5-norbornene-2,3-dicarboximide, commonly abbreviated as HONB, is an organic compound used as a coupling agent for peptide synthesis. It is a white crystalline solid with a molecular weight of 201.18 g/mol and a melting point of 173-175 °C.
HONB is sparingly soluble in water but soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. It is stable under acidic conditions but hydrolyzes under basic conditions. The presence of the hydroxy group makes HONB a nucleophile which is useful in peptide coupling reactions.
HONB is derived from norbornene, a bicyclic compound with a double bond. The synthesis of HONB involves the reaction of norbornene with maleic anhydride in the presence of a catalyst such as phosphoric acid. The resulting product is then subjected to hydroxylamine to form HONB. The characterization of HONB is usually done using spectroscopic techniques such as NMR and IR.
HONB can be quantified in various biological and chemical matrices using analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
HONB has been reported to possess antiviral, antibacterial, and antitumor properties. It inhibits the replication of the herpes simplex virus type 1 and 2 and the human immunodeficiency virus type 1 (HIV-1). Additionally, HONB has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancers.
HONB has low toxicity and is generally safe to use in scientific experiments. However, it is important to handle it with care as it can cause skin, eye, and respiratory irritation.
HONB is widely used as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acid groups to react with amine groups.
Research on HONB has focused mainly on its use in peptide synthesis and its biological properties. Recently, HONB has been investigated for its use in click chemistry, a powerful tool for the synthesis of small molecules and polymers.
HONB has potential applications in various fields of research and industry. Its use in peptide synthesis can aid in the development of new drugs and therapies for various illnesses. In addition, its antiviral and antibacterial properties may provide a new avenue for the development of antiviral and antibacterial drugs.
Despite its numerous applications, HONB has some limitations. For instance, it is not sufficiently soluble in water. To overcome this limitation, future research can focus on the development of more soluble analogs of HONB. Other future directions could include investigating the potential of HONB for use in materials science and exploring its effects on the environment.
In conclusion, HONB is a useful compound in various fields of research and industry. Its synthetic and biological properties make it a valuable tool in the development of new drugs and therapies. Future research focused on its limitations and potential applications is needed to fully explore its potential.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21715-90-2

General Manufacturing Information

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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